molecular formula C8H8FNO B13663243 3-Cyclopropoxy-2-fluoropyridine

3-Cyclopropoxy-2-fluoropyridine

Cat. No.: B13663243
M. Wt: 153.15 g/mol
InChI Key: BJKCFLRHTJPGLR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C₈H₈FNO. It is a fluorinated pyridine derivative, characterized by the presence of a cyclopropoxy group at the third position and a fluorine atom at the second position of the pyridine ring.

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve fluorination . Industrial production methods may involve large-scale reactions using these or similar processes, optimized for yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: The presence of the cyclopropoxy group allows for potential cyclization reactions under suitable conditions.

Common reagents used in these reactions include tetrabutylammonium fluoride, aluminum fluoride, and copper fluoride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-2-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. The cyclopropoxy group may also play a role in modulating the compound’s overall activity and selectivity .

Comparison with Similar Compounds

3-Cyclopropoxy-2-fluoropyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C8H8FNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

BJKCFLRHTJPGLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC=C2)F

Origin of Product

United States

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